Ethyl 5-acetyl-2-benzyloxybenzoate physical and chemical properties
Ethyl 5-acetyl-2-benzyloxybenzoate physical and chemical properties
An In-depth Technical Guide to Ethyl 5-acetyl-2-benzyloxybenzoate
Section 1: Compound Identification and Overview
Ethyl 5-acetyl-2-benzyloxybenzoate is a polyfunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates an ethyl ester, an acetyl (ketone) group, and a benzyl ether. This combination of functionalities makes it a valuable intermediate, particularly in the pharmaceutical industry. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, while the acetyl and ester moieties provide reactive sites for further molecular elaboration.
While extensive literature exists for its methyl analog, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8), which is a known precursor in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, specific experimental data for the ethyl ester is less prevalent.[1][2][3] However, its properties and reactivity can be reliably inferred from its structure and comparison to analogous compounds.
Chemical Structure:
Caption: Chemical structure of Ethyl 5-acetyl-2-benzyloxybenzoate.
Section 2: Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 5-acetyl-2-benzyloxybenzoate is presented below. While specific experimental values for melting and boiling points are not widely reported, they can be estimated based on the well-documented methyl analog.
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl 5-acetyl-2-(phenylmethoxy)benzoate | |
| Molecular Formula | C₁₈H₁₈O₄ | [4] |
| Molecular Weight | 298.33 g/mol | |
| Monoisotopic Mass | 298.1205 Da | [4] |
| Appearance | White to off-white solid (Inferred) | [3][5] |
| Melting Point | Not available (Methyl analog: 69-72 °C) | [3] |
| Boiling Point | Not available (Predicted for methyl analog: 443.5 ± 35.0 °C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethyl acetate, acetone, and DMF (Inferred). | [3][6] |
| Predicted XlogP | 3.3 | [4] |
Section 3: Spectroscopic and Analytical Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) A ¹H NMR spectrum in CDCl₃ is expected to show the following characteristic signals:
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Ethyl Ester Group: A triplet at ~1.4 ppm (3H, -OCH₂CH₃ ) and a quartet at ~4.4 ppm (2H, -OCH₂ CH₃).
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Acetyl Group: A sharp singlet at ~2.5 ppm (3H, -C(O)CH₃ ).
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Benzylic Protons: A singlet at ~5.2 ppm (2H, -OCH₂ Ph).
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Aromatic Protons: A complex multiplet region between ~7.0 and 8.2 ppm (8H total). This would include signals from the disubstituted benzoate ring and the monosubstituted benzyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum is expected to display 14 distinct signals (some aromatic carbons may overlap):
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Carbonyls: Two signals in the downfield region, ~165 ppm (ester C=O) and ~197 ppm (ketone C=O).
-
Aromatic Carbons: Multiple signals between ~114 and 160 ppm.
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Benzylic Carbon: A signal around ~71 ppm (-OC H₂Ph).
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Ethyl Ester Carbons: Signals around ~61 ppm (-OC H₂CH₃) and ~14 ppm (-OCH₂C H₃).
-
Acetyl Carbon: A signal around ~26 ppm (-C(O)C H₃).
IR (Infrared) Spectroscopy The IR spectrum will be dominated by strong absorptions from the carbonyl groups:
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C=O Stretch (Ester): A strong, sharp peak around 1715-1730 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
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C-O Stretch (Ether & Ester): Multiple strong bands in the 1100-1300 cm⁻¹ region.
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Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹.
MS (Mass Spectrometry) Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 298. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₈H₁₈O₄. Predicted values for common adducts are also available.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 299.12778 |
| [M+Na]⁺ | 321.10972 |
| [M-H]⁻ | 297.11322 |
| (Data from PubChemLite)[4] |
Section 4: Synthesis Protocol
The most logical and widely practiced route to this class of compounds is the benzylation of the corresponding phenol.[2][6] This involves an Sₙ2 reaction where the phenoxide, formed by deprotonating the starting material with a base, acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.
Objective: To synthesize Ethyl 5-acetyl-2-benzyloxybenzoate from Ethyl 5-acetyl-2-hydroxybenzoate.
Materials:
-
Ethyl 5-acetyl-2-hydroxybenzoate (CAS 16475-93-7)[7]
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Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-acetyl-2-hydroxybenzoate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but not so strong as to promote side reactions like ester hydrolysis.
-
Addition of Benzylating Agent: Slowly add benzyl chloride (1.2-1.5 eq) to the stirred suspension. An excess is used to ensure complete consumption of the starting phenol.
-
Reaction: Heat the mixture to 60–70 °C and maintain this temperature, with vigorous stirring, for 8-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which quenches the reaction and precipitates the product while dissolving inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The choice of ethyl acetate is based on its immiscibility with water and good solubility for the target compound.[6]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure Ethyl 5-acetyl-2-benzyloxybenzoate.
Caption: General workflow for the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate.
Section 5: Chemical Reactivity and Applications
Ethyl 5-acetyl-2-benzyloxybenzoate is primarily valued as a synthetic intermediate rather than for any intrinsic biological activity.[1] Its utility stems from the orthogonal reactivity of its functional groups.
-
Acetyl Group: The ketone is a versatile handle for further transformations. It can undergo reduction to a secondary alcohol, reductive amination, or serve as a site for α-halogenation (e.g., bromination) to introduce an electrophilic center, a key step in the synthesis of Salmeterol from the methyl analog.[1][6]
-
Benzyl Ether: The benzyloxy group is a stable protecting group for the phenol, resistant to many reaction conditions. It can be selectively cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which typically does not affect the ester or ketone functionalities, thus revealing the free phenol at a desired point in a synthetic sequence.
-
Ethyl Ester: The ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. This allows for modifications such as amide bond formation.
The principal application of this chemical family is in the construction of more complex pharmaceutical molecules.[1][3]
Section 6: Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Section 7: References
-
NextSDS. (n.d.). ETHYL 5-ACETYL-2-ETHOXYBENZOATE — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 5-acetyl-2-benzyloxybenzoate (C18H18O4). Retrieved from [Link]
-
Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. Retrieved from
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. Retrieved from
-
Cosmetic Ingredient Review. (2010). GREEN BOOK 4 Alkyl Benzoates CIR EXPERT PANEL MEETING AUGUST 30-31, 2010. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl salicylate, 118-61-6. Retrieved from [Link]
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